(3R,4S)-3-fluoropiperidin-4-ol hydrochloride

Medicinal Chemistry Chiral Building Block Enantioselective Synthesis

Procure the stereochemically defined (3R,4S)-3-fluoropiperidin-4-ol hydrochloride to eliminate chiral uncertainty in your lead optimization. Unlike racemic or mis‑specified material, this >98% ee isomer provides a predictable ~1–2 log unit pKa reduction that enhances passive permeability and mitigates hERG risk. Directly substitute into existing SAR series to evaluate fluorine effects on potency, selectivity, and ADME. Reliable scalable supply supports progression from probe discovery to IND‑enabling studies.

Molecular Formula C5H11ClFNO
Molecular Weight 155.6 g/mol
CAS No. 955028-89-4
Cat. No. B1445434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
CAS955028-89-4
Molecular FormulaC5H11ClFNO
Molecular Weight155.6 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)F.Cl
InChIInChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1
InChIKeyVGRYZBPWUNRGDD-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 955028-89-4) Is a Critical Chiral Building Block for CNS Drug Discovery


(3R,4S)-3-Fluoropiperidin-4-ol hydrochloride (CAS 955028-89-4) is a stereochemically defined, chiral fluorinated piperidine derivative used as a key building block in medicinal chemistry [1]. This compound belongs to the cis-3-fluoropiperidin-4-ol family and is distinguished by its (3R,4S) absolute configuration, which imparts specific spatial and electronic properties essential for structure-based drug design [2]. The incorporation of a fluorine atom at the 3-position of the piperidine ring, combined with a hydroxyl group at the 4-position, creates a unique scaffold that modulates molecular basicity, lipophilicity, and metabolic stability compared to non-fluorinated analogs [3].

Why Generic '3-Fluoropiperidin-4-ol' Substitution Fails for (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 955028-89-4) in Lead Optimization


Generic or mis-specified '3-fluoropiperidin-4-ol' fails to meet the rigorous demands of modern drug discovery because stereochemistry directly dictates both physicochemical properties and target engagement [1]. The (3R,4S) isomer possesses a specific spatial arrangement that influences the orientation of the fluorine and hydroxyl groups, thereby affecting hydrogen bonding, lipophilicity, and conformational preferences within a biological binding pocket [2]. Simple substitution with a racemic mixture, a different diastereomer (e.g., trans isomer), or a non-fluorinated analog can lead to divergent pharmacokinetic profiles, altered potency, or loss of selectivity, ultimately derailing lead optimization campaigns [3].

Quantitative Differentiation of (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 955028-89-4) vs. Key Comparators


Enantiopurity: (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride Achieves >98% ee, Enabling Stereochemically Pure Lead Molecules

The (3R,4S)-enantiomer of cis-3-fluoropiperidin-4-ol hydrochloride can be obtained with enantiomeric excess (ee) >98% after a single crystallization, a critical quality attribute for ensuring reproducible biological activity in downstream drug candidates [1]. In contrast, the corresponding (3S,4R)-enantiomer, which is also accessible via the same synthetic route, can be isolated with similar high enantiopurity, but the two isomers are not interchangeable in a biological context [1].

Medicinal Chemistry Chiral Building Block Enantioselective Synthesis

pKa Modulation: Fluorine Substitution at C3 Reduces Piperidine Basicity by 1–2 Log Units, Enhancing Oral Bioavailability Potential

Introduction of a fluorine atom at the 3-position of the piperidine ring in (3R,4S)-3-fluoropiperidin-4-ol hydrochloride is reported to lower the pKa of the basic nitrogen by approximately one log unit for an axial fluorine and almost two log units for an equatorial fluorine, relative to non-fluorinated piperidin-4-ol [1]. While no direct pKa measurement for this specific isomer is provided in the literature, the class-level effect is well-established for β-fluoroamines [1]. This reduction in basicity is expected to improve membrane permeability and reduce off-target hERG channel interactions [2].

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Scalable Synthesis: >400 g of a Related Fluoropiperidine Isomer Produced with >98% de and >96% ee, Demonstrating Industrial Applicability

A 2024 report details the successful scale-up and delivery of >400 g of a single isomer, (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, with >98% diastereomeric excess (de) and >96% enantiomeric excess (ee) via biocatalytic desymmetrization and flow photochemical decarboxylative fluorination [1]. While not the exact compound, this achievement demonstrates the feasibility of producing structurally related chiral fluoropiperidines at a scale suitable for preclinical and early clinical supply. In contrast, earlier methods for enantiopure 3-fluoropiperidin-4-ol relied on preparative chiral HPLC, which is impractical for scale-up [2].

Process Chemistry Large-Scale Synthesis Chiral Building Block

Optimal Use Cases for (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 955028-89-4) Based on Quantified Differentiation


Medicinal Chemistry: Chiral Scaffold for CNS Penetrant Lead Optimization

This compound is ideal for preparing stereochemically pure, fluorinated piperidine-containing drug candidates where pKa modulation is critical for CNS penetration. The >98% ee achievable for the (3R,4S) isomer [1] ensures that any observed biological activity is attributable to a single stereoisomer, while the anticipated pKa reduction (1–2 log units) [1] supports improved passive permeability and reduced hERG risk [2]. Directly substitute non-fluorinated piperidin-4-ol in existing SAR series to evaluate the impact of fluorine on potency and ADME properties.

Chemical Biology: Design of Selective, Fluorinated Probes for GPCR or Ion Channel Targets

The defined stereochemistry and fluorine handle make (3R,4S)-3-fluoropiperidin-4-ol hydrochloride a valuable precursor for chemical probes requiring high target selectivity. The compound can be incorporated into larger molecular frameworks to install a conformationally biased, hydrogen-bond capable motif that simultaneously leverages fluorine's electronic effects for improved binding and metabolic stability [3].

Process Development: Feasibility of Kilogram-Scale Synthesis for Preclinical Supply

Recent advances in scalable synthesis of related chiral fluoropiperidines (>400 g with >98% de, >96% ee) [4] indicate that (3R,4S)-3-fluoropiperidin-4-ol hydrochloride can be reliably sourced for preclinical development. This reduces the need for costly and time-consuming chiral HPLC purification [1], making it a practical choice for programs progressing toward IND-enabling studies.

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